1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride
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Overview
Description
The compound “1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is soluble in water and highly soluble in ethanol and acetone .
Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C9H10O2 . The InChI code for the compound is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 . The molecular weight of the compound is 150.18 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 150.18 . It is soluble in water and highly soluble in ethanol and acetone . The compound is stored in a dry room at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Properties
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride is a compound that may be related to or derived from research into novel synthetic pathways and structural analyses of related chemical compounds. For instance, studies have focused on the synthesis and spectroscopic properties of novel substituted compounds, like 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, developed through the reaction of chloral with substituted anilines, revealing insights into their conformation and potential applications in medicinal chemistry and material science. Such research sheds light on the fundamental chemical processes and can guide the development of new compounds with specific desired properties (Issac & Tierney, 1996).
Biological Activity and Pharmaceutical Applications
The chemical structure of this compound suggests potential relevance in the study of benzodiazepines and related heterocyclic compounds, which are crucial in pharmaceutical applications, including as anticonvulsants, anti-anxiety agents, and sedatives. Research recapitulating synthetic strategies for benzodiazepines highlights the importance of these compounds in medicinal chemistry. Such studies are instrumental in exploring novel and efficient methods for synthesizing biologically active moieties, potentially leading to advancements in drug discovery and development (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Environmental Impact and Degradation
Understanding the environmental fate and degradation pathways of chemical compounds, including those related to this compound, is crucial for assessing their environmental impact. Research into the degradation of various chemicals can inform environmental risk assessments and guide the development of safer compounds. Studies on the mechanisms of β-O-4 bond cleavage during the acidolysis of lignin model compounds, for example, provide insights into the biodegradability and environmental persistence of complex organic molecules, which is essential for evaluating the ecological safety of chemical substances (Yokoyama, 2015).
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10;/h3-4,7-8H,2,5-6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMJCCBEXLEEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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